Physical and chemical properties of N1,N1-dimethyl-4-nitro-1,2-benzenediamine
Physical and chemical properties of N1,N1-dimethyl-4-nitro-1,2-benzenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N1-dimethyl-4-nitro-1,2-benzenediamine, a substituted nitroaromatic diamine, is a compound of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring a dimethylamino group, a primary amino group, and a nitro group on a benzene ring, imparts a distinct combination of electronic and steric properties. This makes it a versatile intermediate and building block for the synthesis of a wide range of more complex molecules, including dyes, functionalized aromatic compounds, and potentially novel pharmaceutical agents. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and safety considerations, grounded in authoritative data to support research and development endeavors.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure and nomenclature. N1,N1-dimethyl-4-nitro-1,2-benzenediamine is systematically named and identified by several key descriptors.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N¹,N¹-dimethyl-4-nitro-1,2-benzenediamine |
| Synonyms | 2-Amino-1-dimethylamino-4-nitrobenzene, N,N-Dimethyl-4-nitro-1,2-benzenediamine, 2-dimethylamino-5-nitroaniline[1][2] |
| CAS Number | 5367-52-2[2][3][4][5] |
| Molecular Formula | C₈H₁₁N₃O₂[2][3][4][6] |
| Molecular Weight | 181.19 g/mol [2][3][4] |
| InChI Key | WJTOMXLUNDWLCY-UHFFFAOYSA-N[7] |
The arrangement of the functional groups on the benzene ring is critical to the molecule's reactivity. The ortho-positioning of the dimethylamino and primary amino groups, combined with the para-positioning of the electron-withdrawing nitro group relative to the primary amine, creates a unique electronic environment that dictates its chemical behavior.
Caption: 2D Structure of N1,N1-dimethyl-4-nitro-1,2-benzenediamine.
Physical Properties
The physical state and solubility of a compound are critical parameters for its handling, storage, and application in chemical reactions.
Table 2: Physical Properties of N1,N1-dimethyl-4-nitro-1,2-benzenediamine
| Property | Value | Source(s) |
| Appearance | Red to Dark red to Brown powder to crystal | [8] |
| Melting Point | 58-60 °C | [3][4] |
| Boiling Point | Data not available | [4] |
| Density | Data not available | [4] |
| Solubility | The dimethylamino group generally enhances solubility in organic solvents.[7] | [7] |
Note: While some sources indicate data for boiling point and density are "N/A", this often means it has not been experimentally determined or reported in those specific databases.
Spectral Data (Predicted)
While specific experimental spectra for N1,N1-dimethyl-4-nitro-1,2-benzenediamine are not detailed in the provided search results, its structure allows for the prediction of key spectral features. A comprehensive study on similar nitrobenzene-1,2-diamines provides a strong basis for these predictions.[9]
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¹H NMR: The proton NMR spectrum would be complex due to the asymmetric substitution pattern. One would expect distinct signals for the aromatic protons, the N-H protons of the primary amine, and the methyl protons of the dimethylamino group. The aromatic region would show coupling patterns influenced by the positions of the three different substituents.
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¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the six aromatic carbons and the two methyl carbons. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-donating amino groups and the electron-withdrawing nitro group.
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IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2800-3100 cm⁻¹), N-O stretching of the nitro group (strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 181.19 g/mol . Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragments related to the dimethylamino group.
Chemical Properties and Reactivity
The reactivity of N1,N1-dimethyl-4-nitro-1,2-benzenediamine is governed by its three key functional groups: the nitro group, the primary amino group, and the dimethylamino group, all attached to an aromatic ring.
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Reduction of the Nitro Group: The nitro group is readily susceptible to reduction to form the corresponding triamine, 1,2,4-benzenetriamine derivative. This transformation is fundamental in the synthesis of heterocyclic compounds, such as benzimidazoles, which are important scaffolds in medicinal chemistry. Common reducing agents include hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on carbon), or chemical reducing agents like tin(II) chloride in hydrochloric acid.
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Reactions of the Amino Groups: The primary and tertiary amino groups are nucleophilic. The primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization. The ortho-diamine arrangement is particularly useful for forming five- or six-membered heterocyclic rings by reacting with 1,2-dielectrophiles.
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Aromatic Ring Substitution: The benzene ring is activated towards electrophilic aromatic substitution by the powerful electron-donating amino groups. However, the nitro group is a strong deactivator. The overall regioselectivity of further substitutions would be a complex interplay of these directing effects.
A related compound, N-Methyl-4-Nitrobenzene-1,2-Diamine, is known to react with hexanedioic acid anhydride to form an amide, showcasing the reactivity of the amino group.[10] This highlights the utility of these diamines as building blocks in multi-step syntheses.[10]
Synthesis Workflow
A plausible and scalable synthetic route to N,N-dimethylated phenylenediamines often involves two key steps: nucleophilic aromatic substitution followed by reduction. A similar process is reported for the synthesis of N,N-Dimethyl para-phenylenediamine dihydrochloride.[11]
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Nucleophilic Aromatic Substitution (SNA_r_): 4-chloro-1,2-dinitrobenzene can be reacted with dimethylamine. The dimethylamine acts as a nucleophile, displacing one of the chloro substituents, which is activated by the electron-withdrawing nitro groups.
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Selective Reduction: The resulting N,N-dimethyl-dinitroaniline intermediate can then be selectively reduced. Controlling the reaction conditions (choice of reducing agent and stoichiometry) can favor the reduction of one nitro group over the other to yield the target molecule.
Caption: A plausible two-step synthesis pathway for the target compound.
Safety and Handling
Handling of N1,N1-dimethyl-4-nitro-1,2-benzenediamine requires adherence to standard laboratory safety protocols for aromatic amines and nitro compounds.
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Hazard Classification: While a specific, comprehensive safety data sheet for this exact compound is not fully detailed in the search results, related nitro-aromatic compounds are often classified as hazardous. For instance, similar chemicals can be harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[12]
-
Toxicology: There is no specific toxicological data available for this compound in the search results.[1] However, nitroaromatic compounds and aromatic amines as classes can have toxic effects, including the potential to cause methemoglobinemia. All necessary precautions should be taken to minimize exposure.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[12]
Applications in Research and Development
The structural motifs within N1,N1-dimethyl-4-nitro-1,2-benzenediamine make it a valuable starting material or intermediate in several areas:
-
Dye and Pigment Synthesis: Aromatic diamines are classical precursors to various classes of dyes.
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Pharmaceutical Research: The benzimidazole core, which can be synthesized from ortho-phenylenediamines, is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities. The specific substitution pattern of this compound offers a unique entry point for novel derivatives.
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Materials Science: The compound can be used to synthesize functionalized polymers and other advanced materials where its electronic properties can be exploited.
Conclusion
N1,N1-dimethyl-4-nitro-1,2-benzenediamine is a chemical intermediate with a well-defined set of physical and chemical properties. Its value lies in the strategic placement of its three functional groups, which allows for a diverse range of subsequent chemical transformations. The ability to selectively reduce the nitro group or perform reactions at the primary amine makes it a versatile tool for synthetic chemists. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective application in the laboratory and in the development of new materials and potential therapeutic agents.
References
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CID 20849373 | C16H18N2O4. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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N1,N1-dimethyl-4-nitrobenzene-1,2-diamine Price. (2024, July 15). Chemsrc.com. Retrieved January 17, 2026, from [Link]
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Safety Data Sheet: Nitrobenzene ≥98,5 %. (n.d.). Carl ROTH. Retrieved January 17, 2026, from [Link]
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N-Methyl-4-Nitrobenzene-1,2-Diamine. (n.d.). Corey Organics. Retrieved January 17, 2026, from [Link]
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Benzenamine, N,N,4-trimethyl-: Human health tier II assessment. (2017, October 27). Australian Government Department of Health. Retrieved January 17, 2026, from [Link]
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N,N-Dimethyl-4-nitro-1,2-benzenediamine. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]
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Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. (2013, February). Spectroscopy Letters, 46(2), 91-99. Retrieved January 17, 2026, from [Link]
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FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry, 8(2), 164-166. Retrieved January 17, 2026, from [Link]
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4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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